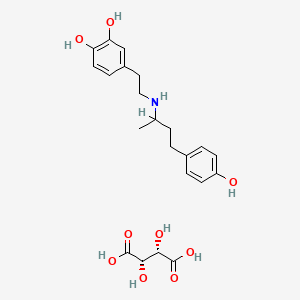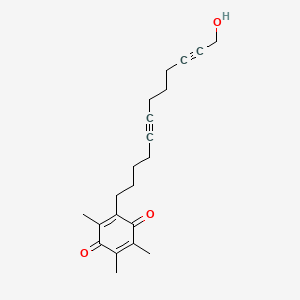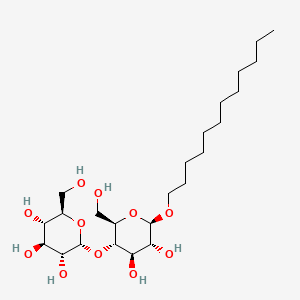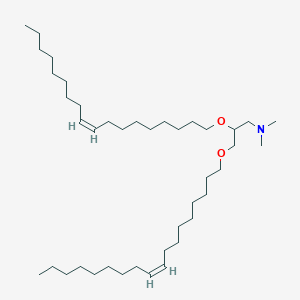
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
概要
説明
アミノジメトキシキナゾリニルピペラジンは、キナゾリン誘導体のクラスに属する複雑な有機化合物です。キナゾリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
製造方法
合成経路と反応条件
アミノジメトキシキナゾリニルピペラジンの合成は通常、キナゾリンコアの調製から始まる複数段階の工程を伴います。一般的な方法の1つは、キナゾリン環を形成するために、適切な試薬で2-アミノ安息香酸誘導体を環化させることです。反応条件には、通常、ジメチルホルムアミド(DMF)などの溶媒と、カップリング反応を促進するパラジウムまたは銅塩などの触媒の使用が含まれます .
工業生産方法
工業的な設定では、アミノジメトキシキナゾリニルピペラジンの製造には、大規模なバッチまたは連続フロープロセスが伴う場合があります。 これらの方法は、高収率と高純度のために最適化されており、多くの場合、反応効率を高め、生産コストを削減するために、マイクロ波支援合成や相間移動触媒などの高度な技術を採用しています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
化学反応の分析
反応の種類
アミノジメトキシキナゾリニルピペラジンは、以下のを含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸(MCPBA)などの試薬を使用して酸化して、キナゾリンN-オキシドを形成することができます.
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して、還元された誘導体を生成するために実施できます.
置換: 求核置換反応は一般的であり、ピペラジン部分は、ハロゲン化アルキルまたはスルホネートを使用して、さまざまな置換基で修飾できます.
一般的な試薬と条件
酸化: 過酸化水素、MCPBA、モノ過マレイン酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化アルキル、スルホネート、ジメチルホルムアミド(DMF)、パラジウムまたは銅触媒。
主要な生成物
これらの反応から形成される主要な生成物には、修飾された官能基を持つさまざまなキナゾリン誘導体が含まれており、異なる生物活性と化学的性質を示すことができます .
科学的研究の応用
アミノジメトキシキナゾリニルピペラジンは、科学研究で幅広い応用範囲があります。
作用機序
アミノジメトキシキナゾリニルピペラジンの作用機序には、特定の分子標的および経路との相互作用が関与します。 たとえば、活性部位に結合し、基質へのアクセスを阻害することによって、α-アミラーゼなどの酵素を阻害することができます . がん研究では、細胞シグナル伝達経路を妨害することで、アポトーシスまたは細胞周期停止を引き起こす可能性があります . 具体的な分子標的と経路は、特定の用途と化合物の構造によって異なる場合があります。
類似の化合物との比較
類似の化合物
キナゾリン: 類似の生物活性を持つ基本的な構造ですが、ピペラジン部分は欠けています.
ピペラジン: さまざまな医薬品で使用される単純な複素環式化合物ですが、キナゾリン環を持っていません.
キナゾリノン: カルボニル基を持つ誘導体であり、異なる化学反応性と生物学的性質を示します.
ユニークさ
アミノジメトキシキナゾリニルピペラジンは、キナゾリンとピペラジンの部分の組み合わせが、独自の化学的および生物学的性質を与えるため、ユニークです。 この二重構造により、より広範囲の分子標的に相互作用し、多様な生物活性を持つことができるため、医薬品化学および創薬における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Quinazoline: A basic structure with similar biological activities but lacks the piperazine moiety.
Piperazine: A simple heterocyclic compound used in various pharmaceuticals but does not have the quinazoline ring.
Quinazolinone: A derivative with a carbonyl group, exhibiting different chemical reactivity and biological properties.
Uniqueness
AMINODIMETHOXYQUINAZOLINYLPIPERAZINE is unique due to the combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKHJGDGWQDBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209293 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-97-9 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)





